molecular formula C15H19FN4S B10941234 1-butan-2-yl-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

1-butan-2-yl-3-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]thiourea

Cat. No.: B10941234
M. Wt: 306.4 g/mol
InChI Key: OPJMASVLQWILRL-UHFFFAOYSA-N
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Description

N-(SEC-BUTYL)-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(SEC-BUTYL)-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA typically involves the reaction of 1-(3-fluorobenzyl)-1H-pyrazol-4-amine with sec-butyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(SEC-BUTYL)-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically purified using crystallization or other suitable techniques.

Chemical Reactions Analysis

Types of Reactions

N-(SEC-BUTYL)-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-(SEC-BUTYL)-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Agriculture: It has potential as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests or weeds.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of N-(SEC-BUTYL)-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the disruption of pest metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(SEC-BUTYL)-N’-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA
  • N-(SEC-BUTYL)-N’-[1-(3-METHYLBENZYL)-1H-PYRAZOL-4-YL]THIOUREA
  • N-(SEC-BUTYL)-N’-[1-(3-NITROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA

Uniqueness

N-(SEC-BUTYL)-N’-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]THIOUREA is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this particular thiourea derivative potentially more effective in its applications compared to its analogs.

Properties

Molecular Formula

C15H19FN4S

Molecular Weight

306.4 g/mol

IUPAC Name

1-butan-2-yl-3-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]thiourea

InChI

InChI=1S/C15H19FN4S/c1-3-11(2)18-15(21)19-14-8-17-20(10-14)9-12-5-4-6-13(16)7-12/h4-8,10-11H,3,9H2,1-2H3,(H2,18,19,21)

InChI Key

OPJMASVLQWILRL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=S)NC1=CN(N=C1)CC2=CC(=CC=C2)F

Origin of Product

United States

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